molecular formula C21H16Cl2N2O2 B12028937 3-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

3-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B12028937
M. Wt: 399.3 g/mol
InChI Key: RWCMOQXRYIMZMF-ZMOGYAJESA-N
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Preparation Methods

The synthesis of 3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide in terms of its specific substitution pattern and resulting properties.

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-18-8-4-16(5-9-18)14-27-20-10-6-15(7-11-20)13-24-25-21(26)17-2-1-3-19(23)12-17/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

RWCMOQXRYIMZMF-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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